Product packaging for Hexafluoroisopropyl methyl carbonate(Cat. No.:)

Hexafluoroisopropyl methyl carbonate

Cat. No.: B12304981
M. Wt: 226.07 g/mol
InChI Key: XIRMSPZXBKNQNO-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl Methyl Carbonate ( 607382-52-5) is a high-purity, specialty fluorinated carbonate compound with the molecular formula C5H4F6O3 and a molecular weight of 226.07 g/mol . It is engineered for advanced electrochemical research, particularly as a next-generation additive in electrolyte formulations for high-voltage lithium-ion batteries . Its primary research value lies in significantly enhancing the oxidative stability of electrolytes, enabling reliable operation above 4.5 V versus Li+/Li, which is critical for developing batteries with higher energy densities . The mechanism is attributed to the hexafluoroisopropyl group, which provides exceptional electrochemical and oxidative resistance. Furthermore, this fluorine-rich structure imparts valuable flame-retardant properties to the electrolyte, thereby reducing flammability risks and contributing to the development of safer energy storage systems, especially for demanding applications like electric vehicles and aerospace technology . This product is supplied with a high purity level of >98% and is characterized by low moisture content to ensure consistency and reliability in sensitive research environments . It is strictly intended for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F6O3 B12304981 Hexafluoroisopropyl methyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O3/c1-13-3(12)14-2(4(6,7)8)5(9,10)11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMSPZXBKNQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexafluoroisopropyl Methyl Carbonate

Nucleophilic Substitution Routes

The primary approach for synthesizing hexafluoroisopropyl methyl carbonate involves nucleophilic substitution, where the hexafluoroisopropoxide anion acts as a nucleophile, attacking a methyl-containing electrophile.

Reaction of Hexafluoroisopropanol with Methyl Carbonate Derivatives

A plausible and direct method for the synthesis of this compound is the reaction of hexafluoroisopropanol (HFIP) with a suitable methyl carbonate derivative. One common derivative used for such transformations is methyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the acidic hexafluoroisopropanol attacks the electrophilic carbonyl carbon of methyl chloroformate. This is typically performed in the presence of a base to deprotonate the alcohol, forming the more potent hexafluoroisopropoxide nucleophile, and to neutralize the hydrochloric acid byproduct.

Another potential methyl carbonate derivative is dimethyl carbonate (DMC). While DMC is less reactive than methyl chloroformate, it is considered a greener reagent. iupac.org The reaction of an alcohol with DMC to form a new carbonate and methanol (B129727) is a transesterification process. rug.nl For the synthesis of this compound, this would involve the reaction of hexafluoroisopropanol with dimethyl carbonate. However, a patent describing the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of an alkali catalyst reported the formation of hexafluoroisopropyl methyl ether, not the carbonate, at high temperatures (100-300 °C). google.com This suggests that under these conditions, methylation of the alcohol is favored over the formation of the carbonate. To favor the carbonate product, milder reaction conditions and specific catalysts would likely be necessary.

A "photo-on-demand" synthesis method has been developed for fluoroalkyl carbonates, which involves the reaction of a fluoroalcohol and chloroform (B151607) in the presence of an organic base and light. eurekalert.org This method could potentially be adapted for the synthesis of this compound.

Role of Catalytic Systems

The choice of catalyst is crucial in directing the reaction towards the desired carbonate product and achieving high yields.

In the reaction involving methyl chloroformate, a stoichiometric amount of a base is typically required. Common bases include pyridine, triethylamine (B128534), or other non-nucleophilic organic bases. These bases serve to deprotonate the hexafluoroisopropanol and to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. google.com For the one-pot synthesis of carbonates from chloromethyl chloroformate and various alcohols, dimethylaminopyridine (DMAP) in conjunction with dimethylformamide (DMF) has been shown to be essential for the reaction to proceed. rbattalcollege.org

For the transesterification reaction with dimethyl carbonate, various catalysts have been explored for similar reactions, including metal oxides, metal carbonates, and aliphatic amides. google.com For the synthesis of other carbonates, catalysts like zinc acetate (B1210297) and titanium(IV) butoxide have been employed. rug.nlorganic-chemistry.org The selection of the catalyst would need to be optimized to favor the formation of this compound over the ether byproduct. For instance, in the transesterification of dimethyl carbonate with phenol, MoO₃/SiO₂ has been found to be an active catalyst. iupac.org

Exploration of Alternative Synthesis Pathways

While nucleophilic substitution remains the most direct route, other pathways could be explored. One such alternative is the use of phosgene (B1210022) derivatives. However, due to the high toxicity of phosgene, this approach is generally avoided in modern synthesis. iupac.org

A novel approach for synthesizing fluoroalkyl carbonates utilizes a photo-on-demand method. eurekalert.org This process involves the reaction of a fluoroalcohol with chloroform in the presence of an organic base and light, which generates a chloroformate in situ. This reactive intermediate then reacts with another alcohol molecule to form the carbonate. This method avoids the direct handling of toxic chloroformates and has been shown to be effective for a range of fluoroalcohols. eurekalert.org

Optimization of Reaction Parameters for Academic and Scalable Synthesis

The optimization of reaction parameters is critical to maximize the yield and purity of this compound, both in a laboratory setting and for potential industrial-scale production.

Key parameters to consider include:

Temperature: The reaction temperature needs to be carefully controlled. In the reaction with methyl chloroformate, lower temperatures (e.g., 0-5 °C) are often used to control the exothermic reaction and minimize side reactions. google.comprepchem.com For the reaction with dimethyl carbonate, the temperature would need to be optimized to favor carbonate formation over etherification. google.com

Reaction Time: The reaction time can vary depending on the reactivity of the substrates and the catalyst used. Reactions with the more reactive methyl chloroformate are generally faster. rbattalcollege.org Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Common solvents for these types of reactions include chlorinated solvents like dichloromethane (B109758) or chloroform, as well as aprotic polar solvents like dimethylformamide (DMF). google.comrbattalcollege.org

Stoichiometry of Reactants: The molar ratio of hexafluoroisopropanol to the methyl carbonate derivative and the base needs to be optimized. An excess of the methylating agent may be used to drive the reaction to completion, but this can complicate purification.

Table 1: General Parameters for Carbonate Synthesis from Alcohol and Chloroformate google.com

ParameterTypical Range/Value
Reactants Alcohol, Chloroformate
Base Pyridine or Triethylamine
Solvent Chloroform
Temperature 0-5 °C
Reaction Time ~3 hours, then overnight

Post-Synthesis Purification Techniques in Research Settings

After the reaction is complete, a series of workup and purification steps are necessary to isolate the this compound in high purity.

A typical purification procedure would involve:

Quenching and Extraction: The reaction mixture is often quenched with water or an aqueous solution to remove the base and any water-soluble byproducts. The product is then extracted into an organic solvent. google.com

Washing: The organic layer is washed sequentially with a dilute acid (to remove any remaining base), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to remove water). google.com

Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. google.com

Distillation: The final and most crucial purification step for a volatile compound like this compound would be fractional distillation under reduced pressure to separate it from any remaining starting materials, solvents, and high-boiling impurities. google.comgoogle.com

For fluorinated compounds, specific purification techniques may be employed. For instance, methods for purifying fluoroethylene carbonates include treatment with an organosilicon compound followed by distillation. google.comwipo.int Another method involves crystallization at low temperatures. wipo.int The hydrophobic and lipophobic nature of highly fluorinated compounds might also allow for purification by simple drying, as byproducts are less likely to remain. eurekalert.org

Investigation of Reaction Mechanisms Involving Hexafluoroisopropyl Methyl Carbonate

Mechanistic Aspects of Synthesis Reactions

The synthesis of hexafluoroisopropyl methyl carbonate can be achieved through several routes, often involving the reaction of a hexafluoroisopropyl alcohol precursor with a methylating agent. One common approach involves the use of an activated carbonate. For instance, hexafluoroisopropyl carbamates are synthesized by reacting 1,1,1,3,3,3-hexafluoropropan-2-ol with an activated carbonate like bis(pentafluorophenyl) carbonate in the presence of a base such as triethylamine (B128534) in an acetonitrile (B52724) solvent. nih.gov This reaction proceeds through the formation of a highly reactive intermediate that is then acylated.

Another method involves the use of methyl chloroformate. In this synthesis pathway, a secondary amine can be reacted with methyl chloroformate, followed by a reduction step, to ultimately yield a hexafluoroisopropyl carbamate (B1207046) derivative. nih.gov The reaction with methyl chloroformate in the presence of triethylamine forms a carbamate intermediate. nih.gov

A general synthesis for related hexafluoroisopropyl ethers, which may share mechanistic similarities, involves the reaction of hexafluoroisopropanol with methyl carbonate in the presence of an alkali catalyst. google.com This reaction is typically carried out in a reactor at elevated temperatures, ranging from 100 to 300°C, for a duration of 0.5 to 10 hours. google.com The use of a basic catalyst is crucial for the reaction to proceed. Common catalysts include metal oxides, metal carbonates, or aliphatic amides. google.com The process generally involves mixing hexafluoroisopropanol and methyl carbonate in a specific weight ratio, with the addition of the catalyst, followed by heating and subsequent purification steps like cooling, filtration, and distillation to obtain the final product. google.com

Table 1: Synthesis Reaction Conditions

Reactants Catalyst Solvent Temperature Reaction Time
1,1,1,3,3,3-hexafluoropropan-2-ol, bis(pentafluorophenyl) carbonate, secondary amine Triethylamine Acetonitrile 0°C to room temperature Not specified
Secondary amine, methyl chloroformate Triethylamine Not specified 0°C to room temperature Not specified

Decomposition Mechanisms in Complex Systems

The stability and decomposition of this compound are critical areas of study, particularly in applications such as battery electrolytes where it might be subjected to electrochemical stress.

Electrochemical Decomposition Pathways

While specific studies on the electrochemical decomposition of this compound are not extensively detailed in the provided search results, the behavior of similar fluorinated compounds in electrochemical environments can provide insights. Generally, fluorinated carbonates are employed in lithium-ion battery electrolytes to enhance stability. Their decomposition on electrode surfaces can contribute to the formation of a stable solid electrolyte interphase (SEI). This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery. The decomposition of these compounds is often initiated by reduction or oxidation at the anode or cathode surfaces, respectively.

Mechanisms of Interaction with Other Chemical Species

The interactions of this compound with other chemical species are fundamental to understanding its role in a complex chemical system. In the context of a lithium-ion battery, key interactions would be with the lithium salt, the other solvent molecules, and the electrode materials.

The strong electron-withdrawing nature of the two trifluoromethyl groups in the hexafluoroisopropyl moiety would make the carbonate group susceptible to nucleophilic attack. For example, fluoride (B91410) ions (F-), which can be generated from the decomposition of the common electrolyte salt LiPF6, could attack the carbonyl carbon of the carbonate, leading to a cascade of decomposition reactions.

Furthermore, interactions at the electrode surfaces are paramount. On the anode, the compound could be reductively decomposed to form components of the SEI. On the cathode, it could undergo oxidative decomposition at high potentials. The specific products of these interactions would depend on the electrode material, the potential, and the presence of other electrolyte components.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,1,1,3,3,3-hexafluoropropan-2-ol
bis(pentafluorophenyl) carbonate
Triethylamine
Acetonitrile
Methyl chloroformate
Hexafluoroisopropanol
Methyl carbonate
Ethylene (B1197577) carbonate
Dimethyl carbonate

Theoretical and Computational Investigations

Application of Quantum Chemical Methods to Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules like hexafluoroisopropyl methyl carbonate. These calculations provide a detailed understanding of molecular geometry, electronic structure, and inherent reactivity.

By solving approximations of the Schrödinger equation, researchers can determine optimized molecular geometries, bond lengths, and bond angles with high accuracy. For fluorinated carbonates, the introduction of fluorine atoms significantly alters the electronic distribution within the molecule. DFT calculations are used to quantify these effects. For instance, theoretical studies on a range of fluorinated linear and cyclic carbonates have shown that fluorination impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energies of these orbitals are critical indicators of a molecule's electrochemical stability. A lower HOMO energy suggests higher resistance to oxidation, while a higher LUMO energy indicates greater resistance to reduction. rsc.org

In the context of this compound, the strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly lower the HOMO energy level, thereby enhancing its oxidative stability compared to non-fluorinated analogues like dimethyl carbonate. researchgate.net Quantum chemical calculations can precisely predict these energy levels, providing a quantitative measure of the compound's stability window. acs.orgnih.gov

Furthermore, these methods are used to calculate other key properties that govern reactivity, such as electrostatic potential distributions. acs.orgnih.gov The electrostatic potential map reveals the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions, such as how the solvent coordinates with ions like Li⁺. acs.orgnih.gov Fluorination is known to weaken the coordination ability of carbonate solvents, a factor that can be systematically studied using DFT. acs.orgnih.gov

The table below illustrates typical data obtained from quantum chemical calculations for a series of fluorinated cyclic carbonates, which serves as an analogy for the type of insights that would be sought for this compound.

PropertyEthylene (B1197577) Carbonate (EC)Fluoroethylene Carbonate (FEC)Difluoroethylene Carbonate (DFEC)
HOMO Energy (eV) -8.1-8.4-8.7
LUMO Energy (eV) 1.20.91.1
Oxidation Potential (V vs. Li/Li⁺) 5.15.45.8
Reduction Potential (V vs. Li/Li⁺) 0.50.80.6
This table is illustrative and compiled from typical trends discussed in the literature. Actual values may vary based on the computational method.

Molecular Dynamics Simulations of Liquid-Phase Behavior and Intermolecular Interactions

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of these molecules in the liquid phase. MD simulations model the movements and interactions of a large ensemble of molecules over time, providing a dynamic picture of the bulk liquid. researchgate.net

For a solvent like this compound, MD simulations can elucidate its liquid structure, transport properties, and the nature of its interactions with other species, such as lithium salts in an electrolyte. wpmucdn.comrsc.orgarxiv.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding one particle at a certain distance from another. rsc.orgacs.org For an electrolyte solution, RDFs for ion-solvent and ion-ion pairs reveal the structure of the Li⁺ solvation shell—that is, how solvent molecules and anions arrange themselves around the lithium cation. rsc.orgacs.orgacs.org In fluorinated carbonate and ether electrolytes, it has been shown that fluorination significantly modifies this solvation structure, often leading to a higher number of anions in the primary solvation shell. researchgate.netrsc.orgacs.org This anion-rich environment is crucial for the formation of a stable solid electrolyte interphase (SEI) on battery anodes. rsc.orgacs.org

MD simulations are also used to calculate transport properties like diffusion coefficients and ionic conductivity, which are critical for battery performance. researchgate.netwpmucdn.com Studies on fluorinated ethers have shown that while fluorination enhances stability, it can sometimes lead to lower ionic conductivity due to changes in viscosity and ion pairing behavior. chemrxiv.org MD simulations can help untangle these competing effects. wpmucdn.comchemrxiv.org

The table below shows representative data on Li⁺ solvation structures derived from MD simulations for different electrolyte systems, illustrating the insights gained into intermolecular interactions.

Electrolyte SystemDominant Li⁺ Solvation SpeciesAverage Coordination Number
EC/DEC + LiPF₆ Solvent-Separated Ion Pairs (SSIPs)~4 (solvent), ~0 (anion)
DPE + LiFSI Large Ion Aggregates (AGGs)~1 (solvent), ~3 (anion)
FEME + LiFSI Large Ion Aggregates (AGGs)~1 (solvent), ~3 (anion)
Data derived from computational studies on ether and carbonate electrolytes. rsc.orgarxiv.org

Computational Modeling of Interfacial Phenomena

The interface between the electrolyte and the electrode is where the critical electrochemical reactions in a battery occur. bu.edu Computational modeling, particularly using MD simulations, is indispensable for understanding the complex phenomena at this interface. researchgate.netresearchgate.net

Simulations can model the structure of the electrical double layer, which forms when the electrode is charged, revealing how solvent molecules, cations, and anions arrange themselves near the electrode surface. acs.orgresearchgate.net Studies on carbonate-based electrolytes have shown that upon charging a graphite (B72142) anode, the composition of the electrolyte at the interface changes significantly. researchgate.net For instance, more polar molecules like ethylene carbonate tend to accumulate at the charged surface compared to less polar ones. researchgate.net

For this compound, computational models could predict its orientation and concentration at both the anode and cathode surfaces under an applied potential. This is crucial because the decomposition of the electrolyte, which forms the protective SEI layer, happens at this interface. acs.org The specific composition and structure of the SEI are determined by the molecular species present at the interface and their reduction or oxidation tendencies. acs.org Simulations have shown that fluorinated solvents often lead to the formation of a robust, LiF-rich SEI, which enhances battery stability. rsc.orgacs.org

These computational models can also investigate the dynamics of ions at the interface, such as the desolvation of Li⁺ ions before they intercalate into the anode. mdpi.com The energy barrier associated with this desolvation step is a key factor controlling the rate of charging and discharging. nih.gov By simulating these interfacial processes at a molecular level, researchers can gain insights that are vital for designing electrolytes that promote stable and efficient battery operation. bu.eduresearchgate.net

In Silico Exploration of Reaction Pathways and Energy Barriers

In silico (computational) chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions, including the synthesis and decomposition of molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the energy barriers (activation energies) that govern the reaction rate. frontiersin.orgrsc.org

DFT calculations are the primary method used for these investigations. researchgate.netnih.gov For example, to understand the thermal or electrochemical decomposition of this compound, one would propose several possible reaction pathways. frontiersin.org For each pathway, DFT would be used to calculate the energies of all reactants, intermediates, transition states, and products. The pathway with the lowest energy barrier is typically the most favorable. nih.govacs.org

Computational studies on the decomposition of common carbonate electrolytes like ethylene carbonate and dimethyl carbonate have elucidated their breakdown mechanisms, including the catalytic role that Li⁺ ions can play. frontiersin.org Similar investigations into fluorinated carbonates have revealed how the presence of fluorine alters these pathways, often promoting reactions that lead to the formation of beneficial SEI components like lithium fluoride (B91410) (LiF). acs.orgnih.gov

These computational explorations are not limited to decomposition. They can also be used to optimize synthesis routes. For instance, the synthesis of carbonate-type macrodiols from dimethyl carbonate has been studied to understand the base-catalyzed polycondensation mechanism. mdpi.com Similarly, the reaction mechanisms for creating fluorinated ethers or carbamates have been elucidated using DFT calculations. acs.orgnih.gov By understanding the energy barriers of different synthetic steps, reaction conditions can be tailored to improve yields and selectivity. acs.org This predictive capability is a significant advantage of in silico investigation, allowing for the efficient design of chemical processes before extensive laboratory work is undertaken. rsc.org

Advanced Spectroscopic Characterization and Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like hexafluoroisopropyl methyl carbonate. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the molecular skeleton and the connectivity of atoms.

Structural Elucidation: The structure of this compound (C₅H₄F₆O₃) is confirmed by a combination of ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the two distinct proton environments: the methoxy (B1213986) (-OCH₃) protons and the methine (-CH) proton of the hexafluoroisopropyl group. The methoxy signal would appear as a singlet, while the methine proton signal would be split into a septet due to coupling with the six equivalent fluorine atoms of the two -CF₃ groups.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. Key signals would correspond to the methoxy carbon, the carbonyl carbon (O-C=O), the methine carbon, and the carbons of the trifluoromethyl groups. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the hexafluoroisopropyl moiety. It would typically show a single signal (a doublet) for the six equivalent fluorine atoms, split by the single methine proton.

While specific, publicly available high-resolution spectra for this exact compound are scarce, the expected chemical shifts can be predicted based on known values for similar structural fragments.

Predicted NMR Data for this compound

NucleusStructural AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H-OCH~3.9Singlet (s)
¹H(CF₃)₂CH-~5.8Septet (sept)
¹³C-OCH₃~55Quartet (q)
¹³C-C=O~154Singlet (s)
¹³C(CF₃)₂CH-~72Septet of quartets
¹³C-CF₃~120Quartet (q)
¹⁹F-CF~ -74Doublet (d)

Interaction Studies: In the context of its application in lithium-ion battery electrolytes, NMR is a powerful tool for studying the solvation of lithium ions (Li⁺) and the interactions between the solvent molecules. Techniques like ¹⁷O NMR can be particularly insightful, as the chemical shift of the carbonyl oxygen is highly sensitive to coordination with Li⁺. nih.gov Studies on similar fluorinated and non-fluorinated carbonate electrolytes have shown that Li⁺ preferentially coordinates with the carbonyl oxygens. nih.gov For this compound, NMR could be used to investigate the competitive solvation of Li⁺ between it and other co-solvents (like ethylene (B1197577) carbonate), providing data on the composition of the Li⁺ solvation sheath. Furthermore, in situ NMR techniques can monitor the formation of the solid electrolyte interphase (SEI) and the consumption of the electrolyte components during battery cycling, revealing how additives influence lithium deposition and SEI composition. rsc.orgacs.org

Vibrational Spectroscopy for Molecular Characterization and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and analyzing molecular interactions.

Molecular Characterization: The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups.

Carbonyl Group (C=O): A strong absorption band for the carbonyl stretch is expected in the infrared spectrum, typically in the region of 1750-1780 cm⁻¹. This is a defining feature of the carbonate moiety.

C-F Bonds: The carbon-fluorine bonds of the -CF₃ groups give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region of the IR spectrum.

C-O Bonds: The C-O stretching vibrations of the carbonate and ether linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Bonds: C-H stretching and bending vibrations from the methyl and methine groups would be observed around 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

These spectral "fingerprints" allow for rapid identification and quality control of the compound.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-H Stretch-OCH₃, -CH2850 - 3010Medium
C=O StretchCarbonate1750 - 1780Strong
C-F Stretch-CF₃1100 - 1300Very Strong
C-O StretchCarbonate/Ether1000 - 1300Strong

Interaction Analysis: When used as an electrolyte component, changes in the vibrational spectra can indicate interactions with salts and electrode surfaces. For instance, the coordination of Li⁺ ions with the carbonyl oxygen would cause a blue shift (shift to higher wavenumber) in the C=O stretching frequency. This phenomenon is a direct probe of the solvent-ion interaction. In situ FTIR studies can also be employed to monitor the decomposition of the carbonate on electrode surfaces during electrochemical cycling, identifying the formation of new species in the SEI layer. phi.com

X-ray Photoelectron Spectroscopy (XPS) and other Surface-Sensitive Techniques for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. researchgate.net This makes it exceptionally well-suited for analyzing the thin interfacial layers, such as the Solid Electrolyte Interphase (SEI) on anodes and the Cathode Electrolyte Interphase (CEI) on cathodes, that form during battery operation.

When this compound is a component of an electrolyte, it can decompose at the electrode surfaces. XPS analysis of these surfaces post-cycling can reveal the chemical nature of the decomposition products.

C 1s Spectrum: The high-resolution C 1s spectrum would show multiple components corresponding to different carbon environments. In addition to hydrocarbon (C-C/C-H) contamination (~284.8 eV), key signals would indicate the presence of C-O bonds from ethers or polycarbonates (~286.5 eV), carbonate (O-C=O) species (~290 eV), and the C-F bonds from the trifluoromethyl groups (~293 eV). nih.gov The presence and relative intensity of these peaks provide a map of the organic portion of the interphase.

F 1s Spectrum: The F 1s spectrum is critical for tracking the fate of the fluorinated part of the molecule. A key decomposition product often observed from fluorinated electrolytes is lithium fluoride (B91410) (LiF), which appears at a binding energy of approximately 685 eV. The original C-F bonds would be detected at higher binding energies (~688-689 eV). The high concentration of LiF in the SEI is often correlated with improved battery stability. thermofisher.com

O 1s Spectrum: The O 1s spectrum helps identify oxygen-containing species, such as carbonates (C=O at ~532 eV) and ethers or lithium alkoxides (C-O at ~533.5 eV).

By combining these spectral regions, a detailed picture of the SEI/CEI composition can be constructed, revealing how this compound contributes to these critical passivating layers. nih.govdiva-portal.org

Typical XPS Binding Energies for SEI/CEI Components Derived from Fluorinated Carbonates

SpectrumBinding Energy (eV)Assignment
C 1s~284.8C-C, C-H
C 1s~286.5C-O (e.g., polyethers, alkoxides)
C 1s~290.0O-C=O (e.g., Li₂CO₃, alkyl carbonates)
C 1s~293.0-CF₃
F 1s~685.0LiF
F 1s~687.0P-F (from LiPF₆ salt)
F 1s~688.5C-F
O 1s~532.0C=O (e.g., carbonates)
O 1s~533.5C-O (e.g., ethers, alkoxides)

Application of hyphenated and advanced spectroscopic techniques in research contexts

Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are powerful tools for analyzing complex mixtures.

In the context of this compound research, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for studying electrolyte degradation. semanticscholar.org As a battery ages, the electrolyte solvent can undergo various decomposition reactions, producing a mixture of volatile organic compounds. shimadzu.comrsc.org

GC-MS Analysis: To analyze a cycled electrolyte, the sample would first be extracted to remove non-volatile salts like LiPF₆. shimadzu.com The volatile components are then injected into the gas chromatograph, which separates them based on their boiling points and interactions with the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

By using GC-MS, researchers can identify and quantify the degradation products of this compound, such as:

Transesterification products formed by reaction with other carbonate co-solvents.

Smaller fluorinated molecules resulting from the cleavage of the parent compound.

Products from reactions with trace water or other impurities.

This information is crucial for understanding the aging mechanisms of the electrolyte, evaluating its stability under operating conditions, and ultimately designing more durable and safer lithium-ion batteries.

Research Applications in Non Clinical Domains

Role in Electrolyte Systems for Electrochemical Energy Storage

The primary area of investigation for Hexafluoroisopropyl methyl carbonate is as a component in non-aqueous electrolytes for high-performance batteries. Fluorinated compounds are of growing interest for lithium battery electrolytes due to benefits such as enhanced oxidative stability and nonflammability. tandfonline.com

As a Co-solvent or Additive in Lithium-Ion Battery Electrolytes

This compound has been identified as a novel fluorine-containing carbonate for potential use in lithium-ion batteries. alfa-chemical.com While extensive research on this specific molecule is emerging, its role can be understood by examining similar fluorinated additives. In lithium-ion battery electrolytes, which typically consist of a lithium salt like LiPF₆ dissolved in a mixture of cyclic and linear organic carbonates, small amounts of additives are often incorporated to improve performance and safety. sigmaaldrich.comrsc.orgjongia.com

The inclusion of a highly fluorinated co-solvent or additive like MHFPC is intended to enhance the electrolyte's properties. The strong electron-withdrawing effect of the two trifluoromethyl groups in the hexafluoroisopropyl moiety is expected to increase the oxidative stability of the carbonate molecule. acs.org This is particularly crucial for developing high-voltage lithium-ion batteries, where conventional carbonate solvents can decompose at the cathode surface, leading to capacity fade and gas generation. rsc.org The use of fluorinated carbonates can help suppress this decomposition, enabling stable operation at higher voltages. tandfonline.com

As a Co-solvent or Additive in Sodium-Ion Battery Electrolytes

Building on the principles established for lithium-ion batteries, MHFPC also presents potential for application in sodium-ion battery (SIB) electrolytes. SIBs are considered a promising alternative to lithium-ion technology, and their development relies on optimizing electrolyte formulations. researchgate.net The electrolytes in SIBs often employ similar solvent systems based on organic carbonates and salts like sodium hexafluorophosphate (B91526) (NaPF₆). rsc.orgboisestate.edusigmaaldrich.com

The challenges in SIBs, such as electrolyte decomposition and the need for stable electrode-electrolyte interfaces, mirror those in Li-ion systems. researchgate.net Therefore, strategies like the use of fluorinated additives are transferable. Additives such as fluoroethylene carbonate (FEC) have been shown to be beneficial in SIBs for stabilizing the anode interface. researchgate.net By extension, the highly fluorinated structure of MHFPC makes it a candidate for improving the stability and performance of sodium-ion battery electrolytes, although specific research in this area is less developed.

Influence on Electrolyte Properties

The addition of MHFPC to a standard carbonate-based electrolyte is anticipated to influence several key properties. Theoretical studies on fluorinated carbonates show that both the number and position of fluorine atoms have a significant impact on the molecule's electrochemical characteristics. acs.org

Oxidative Stability: As previously mentioned, the primary benefit of fluorination is enhanced stability against oxidation, allowing for higher battery operating voltages. tandfonline.com

Ionic Conductivity: Fluorination can weaken the coordination between the solvent molecules and lithium (or sodium) ions. acs.org While this may seem counterintuitive, a less tightly bound solvation shell can facilitate faster ion transport (de-solvation) at the electrode interface, potentially improving rate capability. However, fluorinated solvents can also increase the viscosity of the electrolyte, which tends to decrease bulk ionic conductivity. The final effect is a balance between these competing factors.

Flammability: A significant advantage of using fluorinated compounds is the reduction of electrolyte flammability, a critical safety enhancement for batteries. tandfonline.com The high fluorine content of MHFPC would contribute positively to this property.

CompoundAbbreviationMolecular Weight (g/mol)Boiling Point (°C)Key Property/Role
Ethylene (B1197577) CarbonateEC88.06248High permittivity, SEI formation
Dimethyl CarbonateDMC90.0890Low viscosity co-solvent
Fluoroethylene CarbonateFEC106.05212-214SEI-forming additive
Hexafluoroisopropyl Methyl EtherHFME182.0749-51Related fluorinated solvent
This compoundMHFPC226.07N/AHigh stability, SEI formation

Contribution to Solid Electrolyte Interphase (SEI) Formation and Stability

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a battery. A stable and robust SEI is essential for long-term battery performance, as it allows ion transport while preventing further electrolyte decomposition. jongia.com

Fluorinated additives are specifically designed to participate in and improve SEI formation. sigmaaldrich.com It is well-established that additives like fluoroethylene carbonate (FEC) are reductively decomposed on the anode surface to form an SEI rich in lithium fluoride (B91410) (LiF). jongia.comacs.org An LiF-rich SEI is believed to be more stable, dense, and effective at suppressing dendrite growth compared to SEIs formed from non-fluorinated carbonates. acs.org

Given its structure with six fluorine atoms, this compound is expected to be a potent SEI-forming additive. acs.org Upon reduction at the anode, it would decompose and contribute significantly to the formation of a stable, fluorine-rich SEI layer, thereby enhancing the cycle life and safety of the battery.

Application as a Carbonylating Agent in Organic Synthesis

Beyond electrochemistry, the reactivity of MHFPC suggests its potential use in organic synthesis. Organic carbonates, such as dimethyl carbonate (DMC), are known to act as carbonylating or methylating reagents. google.com The reactivity of MHFPC can be inferred from its structure. The hexafluoroisopropyl group, -(CH(CF₃)₂), is a powerful electron-withdrawing group and an excellent leaving group. This electronic effect makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

This heightened reactivity could allow MHFPC to serve as an efficient agent for transferring the methoxycarbonyl group (CH₃O-C(O)-) to various nucleophiles, such as amines or alcohols. This principle is seen in the use of other activated carbonates, like bis(pentafluorophenyl) carbonate, which are employed to synthesize complex carbamates, including those containing a hexafluoroisopropyl group. nih.gov Therefore, MHFPC could be a valuable reagent for specific carbonylation reactions where high reactivity is required.

Potential Use as a Solvent in Specialized Chemical Reactions and Polymer Chemistry

The unique properties of MHFPC also make it a candidate for use as a specialized solvent. Its close structural analog, Hexafluoroisopropyl methyl ether (HFME), is utilized as a solvent in the synthesis and processing of fluorinated polymers and in the electronics industry for its chemical stability and ability to dissolve a wide range of materials. aosc.inchemimpex.com

Similarly, MHFPC is expected to exhibit high thermal stability and chemical inertness due to its high degree of fluorination. These characteristics are desirable for reactions that require harsh conditions. Furthermore, fluorinated solvents often have unique solubility profiles, being able to dissolve fluorinated polymers and other fluorine-containing compounds that are insoluble in common organic solvents. This could make MHFPC a useful medium for polymer chemistry involving fluoropolymers or for specialized chemical reactions requiring a highly stable, polar, and non-protic environment. aosc.in

Emerging Research Frontiers

This compound (MHFPC) is a fluorinated organic compound at the forefront of materials science research, particularly in the field of energy storage. Its unique molecular structure, combining a carbonate group with two trifluoromethyl substituents, imparts properties that are of significant interest for advanced applications. Research is primarily concentrated on its role as a specialized component in electrolytes for high-performance lithium-ion batteries, with potential for broader applications as a unique solvent or chemical intermediate.

Advanced Electrolyte Additive for Lithium-Ion Batteries

The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte, which typically consists of a lithium salt, such as lithium hexafluorophosphate (LiPF6), dissolved in a mixture of organic carbonate solvents. nih.govmdpi.com Standard solvents include cyclic carbonates like ethylene carbonate (EC) for salt dissociation and linear carbonates like ethyl methyl carbonate (EMC) to reduce viscosity. acs.org A key area of research is the development of additives that can form a stable and effective solid electrolyte interphase (SEI) on the electrode surfaces. This layer is crucial for preventing electrolyte decomposition and ensuring long cycle life and safety. nih.govacs.org

Fluorinated compounds are a major focus of this research. acs.org The inclusion of fluorine can enhance the electrochemical stability of the electrolyte, improve the properties of the SEI, and increase safety due to their low flammability. acs.orgacs.org Additives like fluoroethylene carbonate (FEC) have been shown to improve the reversibility of electrochemical processes in both lithium-ion and sodium-ion batteries by forming a more effective passivation layer on the electrode. acs.orgnih.govelsevierpure.com

This compound is considered a novel fluorine-containing electrolyte component within this research domain. alfa-chemical.com Its high degree of fluorination is anticipated to contribute to a wider electrochemical stability window and the formation of a robust, fluorine-rich SEI layer. acs.org Research indicates that such fluorinated interfaces can suppress undesirable side reactions between the electrolyte and the electrodes, particularly in high-voltage battery systems. acs.orgcapes.gov.br The presence of the hexafluoroisopropyl group is expected to modify the solvation shell of lithium ions, potentially influencing ion transport and deposition, which are critical for battery performance. nih.gov

Table 1: Comparison of Selected Electrolyte Components

Compound Name CAS Number Molecular Formula Key Role in Electrolyte Anticipated Advantage of Fluorination
Ethylene Carbonate (EC) 96-49-1 C3H4O3 High permittivity solvent, aids Li+ salt dissociation -
Ethyl Methyl Carbonate (EMC) 623-53-0 C4H8O3 Low viscosity co-solvent, improves ion mobility -
Fluoroethylene Carbonate (FEC) 114435-02-8 C3H3FO3 Additive, forms stable SEI Improved passivation, higher stability. acs.orgnih.gov
This compound 607382-52-5 C5H4F6O3 Emerging additive/co-solvent High stability, robust SEI formation, low flammability. acs.orgalfa-chemical.com

Potential as a Specialized Solvent and Intermediate

Beyond battery applications, the unique properties of this compound suggest its potential use in other areas of chemical research. The hexafluoroisopropyl group is known to create highly polar, yet weakly nucleophilic, environments. For instance, its parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is widely used as a unique solvent that can stabilize cations and promote a variety of chemical transformations.

Similarly, related fluorinated ethers like hexafluoroisopropyl methyl ether are explored as specialized solvents for fluorinated polymers and in chemical synthesis due to their high chemical stability and ability to dissolve a wide range of materials. aosc.inchemimpex.com While specific research into this compound as a solvent is still emerging, its structural similarity to these compounds suggests it could be a candidate for creating unique reaction media or for use in the synthesis of other complex fluorinated molecules and polymers. nih.govresearchgate.net Studies on other hexafluoroisopropyl esters have demonstrated their utility in synthesizing novel materials through reactions like oxidative esterification, pointing to a broader field of research for this class of compounds.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 607382-52-5
Molecular Formula C5H4F6O3
Molecular Weight 226.07 g/mol
IUPAC Name methyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate
Canonical SMILES COC(=O)OC(C(F)(F)F)C(F)(F)F
InChI Key XIRMSPZXBKNQNO-UHFFFAOYSA-N
Topological Polar Surface Area 35.5 Ų
Rotatable Bond Count 3

Data sourced from Guidechem. Current time information in Louisville, KY, US.

Future Directions and Research Outlook

Advancements in Synthesis Methodologies

Currently, detailed synthesis routes specifically for hexafluoroisopropyl methyl carbonate are not extensively documented in publicly available literature. However, established methods for creating similar compounds, such as asymmetrical alkyl carbonates and fluorinated ethers, suggest potential pathways for MHFPC synthesis.

One plausible approach involves the reaction of hexafluoroisopropanol with a methylating agent containing a carbonate group. For instance, the synthesis of various phenols' O-methylation is achieved using asymmetric alkyl methyl carbonates in the presence of a catalyst like potassium carbonate thieme-connect.de. This suggests a possible reaction between a salt of hexafluoroisopropanol and methyl chloroformate or a related activated methyl carbonate.

Another relevant synthetic strategy is seen in the preparation of hexafluoroisopropyl carbamates, where an activated carbonate is formed from 1,1,1,3,3,3-hexafluoropropan-2-ol and a reagent like bis(pentafluorophenyl) carbonate, which then reacts with an amine nih.gov. Adapting this to form a methyl carbonate would require substituting the amine with a methanol-derived nucleophile under appropriate conditions.

Furthermore, a patented method for synthesizing 1,1,1,3,3,3-hexafluoroisopropyl methyl ether involves the reaction of hexafluoroisopropanol with methyl carbonate and an alkali catalyst at high temperatures google.com. While this produces an ether, modifications to reaction conditions and reagents could potentially favor the formation of the carbonate.

Future research will likely focus on optimizing these potential synthetic routes to achieve high purity and yield for MHFPC, with a particular emphasis on environmentally benign and safe production processes.

Deeper Understanding of Reaction and Decomposition Mechanisms

The stability and decomposition pathways of electrolyte components are critical for applications such as in lithium-ion batteries. While no specific studies on the decomposition of this compound were found, research on analogous carbonate solvents provides significant insights.

The thermal decomposition of linear carbonate solvents like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) has been studied, showing they degrade at lower temperatures than cyclic carbonates researchgate.net. The decomposition of DMC in the gas phase can occur over a temperature range of 150°C to 240°C researchgate.net. The presence of lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) can catalyze the decomposition of these solvents osti.gov. For instance, the addition of LiPF₆ significantly lowers the onset temperature of decomposition for EMC osti.gov.

Studies on LiPF₆-based electrolytes show that the salt itself can decompose, producing species like phosphorus pentafluoride (PF₅), which is highly reactive researchgate.netgithub.io. This species can then react with carbonate solvents. Computational studies using density functional theory (DFT) have suggested that LiPF₆ decomposition can proceed via chemical reactions with inorganic carbonates like lithium carbonate (Li₂CO₃), a common component of the solid electrolyte interphase (SEI) in lithium-ion batteries github.io.

Future research on MHFPC will need to investigate its thermal and electrochemical stability, both alone and within electrolyte formulations. Key areas of interest will be the identification of its decomposition products and the elucidation of the mechanisms by which it breaks down, particularly the influence of its hexafluoroisopropyl group on these processes. The interaction between MHFPC and electrode surfaces will also be a critical area of study.

Development of Advanced Computational Models

Computational modeling, particularly using DFT, is a powerful tool for predicting the properties and reaction mechanisms of molecules. While no specific computational models for this compound were identified, the extensive use of these models for related electrolyte components points to a clear future direction.

For example, DFT calculations have been employed to study the decomposition of LiPF₆ in the presence of carbonate species, revealing that the formation of phosphorus oxyfluoride (POF₃) can occur through rapid chemical reactions with Li₂CO₃ github.io. These models have also been used to investigate the speciation of lithium ions in dimethyl carbonate solutions, providing insights into the formation of free ions, solvent-separated ion pairs, and aggregates rsc.org.

Future computational work on MHFPC will likely focus on several key areas:

Molecular Properties: Calculating properties such as dipole moment, ionization potential, and electron affinity to predict its electrochemical stability window.

Solvation and Ion Coordination: Modeling the interaction of MHFPC with lithium ions and other solvent molecules to understand its role in electrolyte performance.

Decomposition Pathways: Simulating potential decomposition reactions to identify the most likely breakdown products and the energy barriers associated with these pathways.

Interfacial Reactions: Modeling the behavior of MHFPC at the electrode-electrolyte interface to understand its contribution to the formation and properties of the SEI.

These computational studies will be invaluable for the rational design of new electrolyte formulations containing MHFPC.

Application of Cutting-Edge Spectroscopic Techniques

The characterization of this compound and its behavior in various environments will rely heavily on advanced spectroscopic techniques. While specific spectra for MHFPC are not widely available, data for related compounds provide a basis for what to expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized MHFPC. Chemical shift libraries for common solvents and impurities are available to aid in spectral interpretation illinois.edusigmaaldrich.compaulussegroup.com. For comparison, the related compound 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (B99206) shows characteristic shifts that can help in assigning the peaks for MHFPC chemicalbook.com.

Infrared (IR) Spectroscopy: FTIR spectroscopy will be crucial for identifying the functional groups in MHFPC and for studying its decomposition. The carbonate group has a strong characteristic C=O stretching vibration. For example, the FTIR spectrum of lithium methyl carbonate shows a strong peak around 1670 cm⁻¹ researchgate.net. The C-F bonds of the hexafluoroisopropyl group will also produce strong absorptions in the fingerprint region. IR spectroscopy, combined with techniques like attenuated total reflectance (ATR), can be used to study the formation of surface films on electrodes in real-time researchgate.net. Studies on the ion speciation of LiPF₆ in dimethyl carbonate have also utilized IR spectroscopy to distinguish between different types of ion-solvent interactions rsc.org.

Future spectroscopic studies will involve acquiring high-resolution NMR and IR data for pure MHFPC. Advanced techniques like in-situ FTIR and NMR will be applied to monitor the behavior of MHFPC within an operating electrochemical cell, providing real-time information on its stability and reaction pathways.

Exploration of Novel Non-Clinical Applications

The primary emerging application for this compound is as an additive in battery electrolytes msesupplies.com. The inclusion of fluorine in electrolyte solvents is a well-established strategy to improve the performance of lithium-ion batteries.

Fluorinated solvents can enhance the stability of the electrolyte at high voltages and improve the properties of the SEI layer formed on the anode. The related compound, hexafluoroisopropyl methyl ether (HFPM), is used as a cosolvent in electrolytes for lithium-ion and sodium-ion batteries sigmaaldrich.comsigmaaldrich.com. Studies have shown that HFPM can help to stabilize the sodium electrode surface and form a fluorine-containing organic layer, leading to a more stable SEI sigmaaldrich.com. The non-flammability of such fluorinated compounds also significantly improves battery safety sigmaaldrich.com.

Given these precedents, MHFPC is being explored for similar benefits. Its properties as a battery additive are listed by chemical suppliers, indicating its potential in this field msesupplies.com. The combination of the polar carbonate group and the electron-withdrawing hexafluoroisopropyl group could lead to favorable properties such as high anodic stability and the ability to form a robust, ionically conductive SEI.

Future research will focus on quantifying the performance improvements gained by adding MHFPC to various electrolyte systems. This will involve systematic studies of how different concentrations of MHFPC affect key battery performance metrics, including:

Cycling stability and capacity retention, especially at high voltages.

Rate capability.

Low-temperature performance.

Safety characteristics.

Beyond batteries, the unique properties of MHFPC, such as its potential as a selective solvent due to its fluorinated nature, may lead to its exploration in other areas of materials science and specialty chemical synthesis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Hexafluoroisopropyl methyl ether (HFMOP) relevant to its application as a fluorous solvent?

  • Answer : HFMOP (C₄H₄F₆O, MW 182.06) exhibits a boiling point of 50°C, density of 1.39 g/mL, and refractive index of 1.28, making it suitable for low-temperature reactions and fluorous phase separations . Its high fluorine content enhances hydrophobicity and thermal stability, critical for solvent applications in catalysis and battery electrolytes . Researchers should prioritize purity verification via GC-MS or NMR, as trace impurities (e.g., HF ≤250 ppm, H₂O ≤500 ppm) can affect reactivity .

Q. What safety protocols are essential for handling HFMOP in laboratory settings?

  • Answer : HFMOP is classified as an irritant (R36/37/38). Key safety measures include:

  • Use of local exhaust ventilation and PPE (gloves, goggles) to minimize inhalation/contact .
  • Storage in tightly sealed containers away from oxidizers (e.g., chlorates, peroxides) to prevent violent reactions .
  • Routine monitoring of airborne concentrations and oxygen levels (>19% vol.) in confined spaces due to its potential to displace oxygen .

Advanced Research Questions

Q. How does HFMOP enhance sodium-metal battery electrolytes, and what methods optimize its concentration?

  • Answer : HFMOP reduces electrolyte flammability and improves ionic mobility in Na-metal batteries. A study by Yi et al. (2019) demonstrated optimal performance with a 2:1:2 ratio of 1,2-dimethoxyethane (DME), fluoroethylene carbonate (FEC), and HFMOP, achieving 1 M NaPF₆ conductivity . Methodological steps include:

  • Electrochemical impedance spectroscopy (EIS) to assess ionic conductivity.
  • Cycling tests (e.g., 1 mA discharge) to evaluate capacity retention.
  • Flame tests to confirm reduced flammability compared to conventional solvents .

Q. What challenges arise when using HFMOP derivatives as leaving groups in rhodium-catalyzed asymmetric allylic substitutions?

  • Answer : Evidence shows that hexafluoroisopropyl carbonate (HFIP) as a leaving group yielded trace conversion in rhodium-catalyzed reactions, likely due to steric hindrance or poor ligand compatibility . To address this:

  • Screen chiral ligands (e.g., BINAP derivatives) to modulate catalyst reactivity.
  • Optimize solvent systems (e.g., DME/THF mixtures) to stabilize transition states.
  • Explore additives (e.g., molecular sieves) to dehydrate reaction environments, though excessive drying may reduce yields .

Q. How do fluorinated substituents like hexafluoroisopropyl groups influence oxygen permeability in polymeric materials?

  • Answer : In gas-permeable polymers, hexafluoroisopropyl methacrylate (HFIPMA) exhibits 100× higher oxygen permeability than PMMA due to fluorine's electron-withdrawing effects and reduced polymer chain packing . Copolymerization strategies include:

  • Incorporating siloxane monomers to enhance flexibility.
  • Using radical initiators (e.g., AIBN) for controlled polymerization.
  • Characterizing permeability via manometric or coulometric methods .

Methodological Considerations for Data Analysis

  • Contradictions in Solvent Performance : While HFMOP improves battery safety, its high viscosity at low temperatures may limit ion transport. Researchers should balance viscosity (via rheometry) and ionic conductivity (via EIS) when formulating electrolytes .
  • Synthetic Challenges : HFMOP's stability under basic conditions requires pH monitoring during reactions. For example, avoid strong bases that may degrade HFMOP into reactive fluorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.